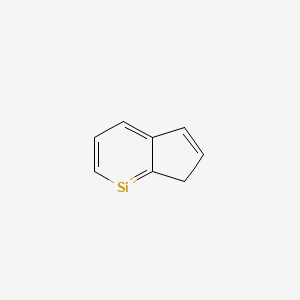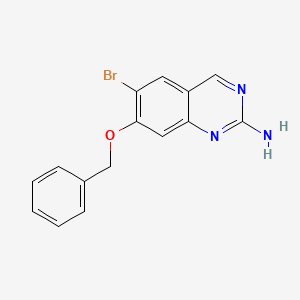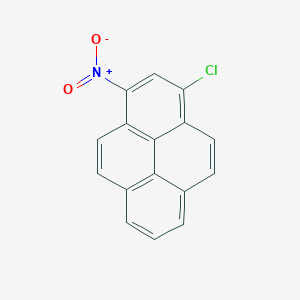
1-Chloro-3-nitropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-nitropyrene is a nitroaromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its mutagenic properties and its presence as an environmental pollutant. Nitroaromatic compounds, including this compound, are produced through the incomplete combustion of organic materials such as fossil fuels and are also formed in the atmosphere from parent arenes and nitrogen oxides .
Métodos De Preparación
1-Chloro-3-nitropyrene can be synthesized through the chlorination of 1-nitropyrene. This process involves the reaction of 1-nitropyrene with chlorine in the presence of a catalyst, typically a metal oxide like titanium oxide, under xenon lamp irradiation . The reaction conditions are carefully controlled to ensure the selective chlorination at the 3-position of the nitropyrene molecule.
Análisis De Reacciones Químicas
1-Chloro-3-nitropyrene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-3-aminopyrene, while nucleophilic substitution of the chlorine atom can produce various substituted pyrene derivatives .
Aplicaciones Científicas De Investigación
1-Chloro-3-nitropyrene has several scientific research applications, particularly in the fields of environmental science and toxicology. It is used as a model compound to study the mutagenic and carcinogenic properties of nitroaromatic pollutants. Research has shown that this compound exhibits mutagenic activity in bacterial assays, such as the Ames test, which is used to assess the mutagenic potential of chemical compounds . Additionally, it is used in studies investigating the environmental distribution and degradation of nitroaromatic compounds in soil and water .
Mecanismo De Acción
The mutagenic effects of 1-Chloro-3-nitropyrene are primarily due to its ability to form DNA adducts, which are covalent bonds between the compound and DNA molecules. These adducts can cause mutations during DNA replication, leading to potential carcinogenic effects. The compound does not exhibit aryl hydrocarbon receptor (AhR) ligand activity, indicating that its mutagenic mechanism is independent of AhR-mediated pathways .
Comparación Con Compuestos Similares
1-Chloro-3-nitropyrene can be compared to other chloronitropyrene isomers, such as 1-Chloro-6-nitropyrene and 1-Chloro-8-nitropyrene. While all these compounds exhibit mutagenic properties, their specific activities and environmental behaviors can vary. For instance, this compound has been found to have higher mutagenic activity compared to its 6- and 8-substituted counterparts . Other similar compounds include 1-nitropyrene and 1-aminopyrene, which share structural similarities but differ in their chemical reactivity and biological effects .
Propiedades
Número CAS |
836605-20-0 |
|---|---|
Fórmula molecular |
C16H8ClNO2 |
Peso molecular |
281.69 g/mol |
Nombre IUPAC |
1-chloro-3-nitropyrene |
InChI |
InChI=1S/C16H8ClNO2/c17-13-8-14(18(19)20)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H |
Clave InChI |
RSALOGGAHDVVMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


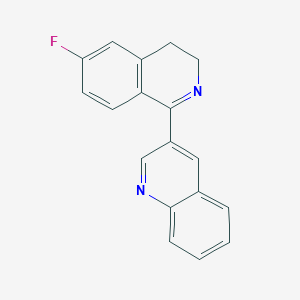
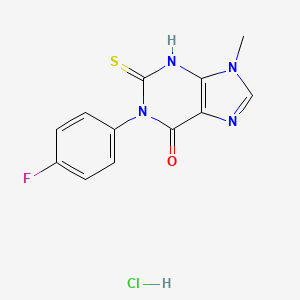
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
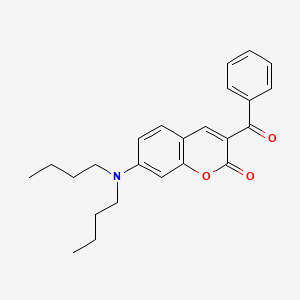
![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
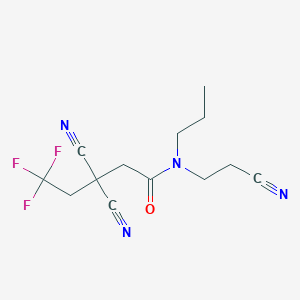
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
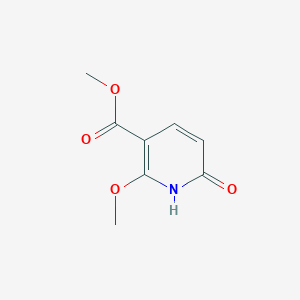
![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)
![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)
